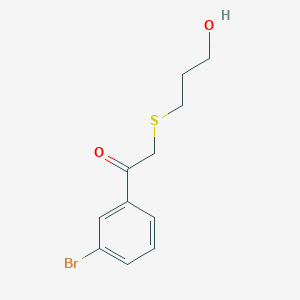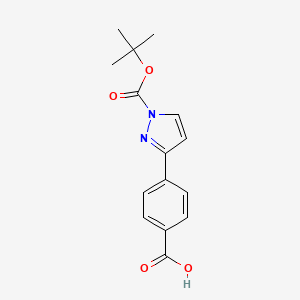
4-(1-(Tert-butoxycarbonyl)-1H-pyrazol-3-YL)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{1-[(tert-butoxy)carbonyl]-1H-pyrazol-3-yl}benzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a pyrazole ring, which is further connected to a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(tert-butoxy)carbonyl]-1H-pyrazol-3-yl}benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced to the pyrazole nitrogen using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Coupling with Benzoic Acid: The Boc-protected pyrazole is then coupled with a benzoic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like DMAP.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing flow chemistry techniques to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-{1-[(tert-butoxy)carbonyl]-1H-pyrazol-3-yl}benzoic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution Reactions: The pyrazole ring can participate in electrophilic substitution reactions due to the electron-donating nature of the Boc group.
Coupling Reactions: The benzoic acid moiety can undergo coupling reactions with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol.
Substitution: Electrophiles such as halogens or nitro groups.
Coupling: N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), DMAP.
Major Products
Deprotection: Pyrazole derivatives.
Substitution: Substituted pyrazole derivatives.
Coupling: Amides or esters of benzoic acid.
Applications De Recherche Scientifique
4-{1-[(tert-butoxy)carbonyl]-1H-pyrazol-3-yl}benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a drug candidate or as a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-{1-[(tert-butoxy)carbonyl]-1H-pyrazol-3-yl}benzoic acid involves the following steps:
Deprotection: The Boc group is removed under acidic conditions, exposing the active pyrazole nitrogen.
Interaction with Targets: The pyrazole ring can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding or π-π interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{1-[(tert-butoxy)carbonyl]-1H-pyrazol-3-yl}benzoic acid: Features a Boc-protected pyrazole ring attached to a benzoic acid moiety.
4-{1-[(tert-butoxy)carbonyl]-1H-pyrazol-3-yl}phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of benzoic acid.
4-{1-[(tert-butoxy)carbonyl]-1H-pyrazol-3-yl}benzamide: Similar structure but with a benzamide moiety instead of benzoic acid.
Propriétés
Formule moléculaire |
C15H16N2O4 |
|---|---|
Poids moléculaire |
288.30 g/mol |
Nom IUPAC |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-3-yl]benzoic acid |
InChI |
InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)17-9-8-12(16-17)10-4-6-11(7-5-10)13(18)19/h4-9H,1-3H3,(H,18,19) |
Clé InChI |
BTHUVIAYRUBMFM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=CC(=N1)C2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


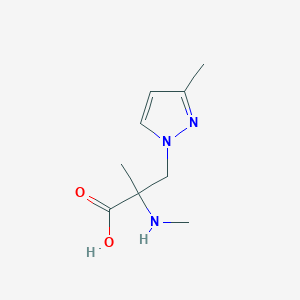
![(2S,3aS,7aS)-1-[(benzyloxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B13487734.png)
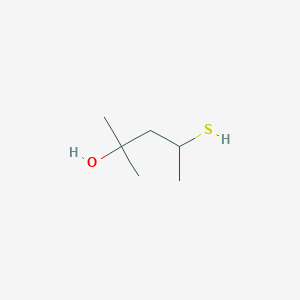
![1-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B13487742.png)
![2-{6-Ethyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride](/img/structure/B13487761.png)

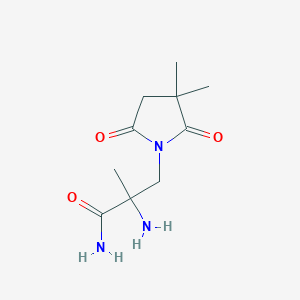
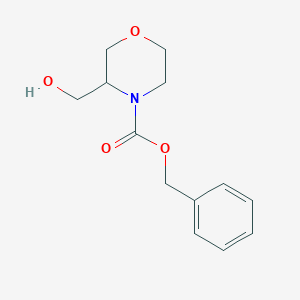
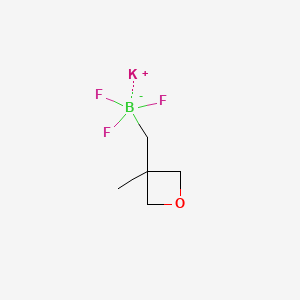

![tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B13487786.png)
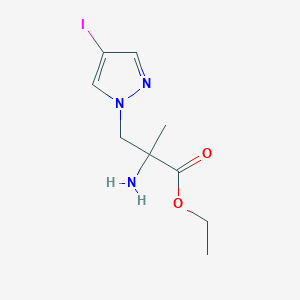
![9-Bromo-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13487793.png)
